molecular formula C11H23NO3Si B13077876 L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-

L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-

Cat. No.: B13077876
M. Wt: 245.39 g/mol
InChI Key: KOSGBSIXUJNSHZ-BDAKNGLRSA-N
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Description

L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)- is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butyl dimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of the proline molecule. The (4R)- configuration indicates the specific stereochemistry of the compound, which is important for its biological activity and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)- typically involves the protection of the hydroxyl group of L-Proline using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The reaction can be summarized as follows:

L-Proline+TBDMS-Cl+ImidazoleL-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-+HCl\text{L-Proline} + \text{TBDMS-Cl} + \text{Imidazole} \rightarrow \text{L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-} + \text{HCl} L-Proline+TBDMS-Cl+Imidazole→L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)- has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein folding and stability.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)- involves its interaction with specific molecular targets and pathways. The TBDMS group protects the hydroxyl group, allowing selective reactions at other sites of the molecule. This protection is crucial for the compound’s stability and reactivity in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • L-Proline, 4,4-difluoro-, 1,1-dimethylethyl ester
  • L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-, methyl ester

Uniqueness

L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)- is unique due to its specific stereochemistry and the presence of the TBDMS protecting group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C11H23NO3Si

Molecular Weight

245.39 g/mol

IUPAC Name

(2S,4R)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H23NO3Si/c1-11(2,3)16(4,5)15-8-6-9(10(13)14)12-7-8/h8-9,12H,6-7H2,1-5H3,(H,13,14)/t8-,9+/m1/s1

InChI Key

KOSGBSIXUJNSHZ-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](NC1)C(=O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(NC1)C(=O)O

Origin of Product

United States

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